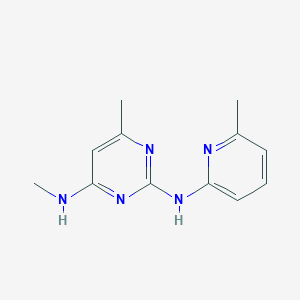

N~4~,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine

Description

N⁴,6-Dimethyl-N²-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine is a trisubstituted pyrimidine derivative with a pyridinylmethyl group at the N² position and methyl groups at N⁴ and C5. This structural motif is critical for its biological activity, particularly in targeting kinases and enzymes involved in nucleic acid metabolism. Pyrimidine-2,4-diamine derivatives are known for their hydrogen-bonding capabilities, which enable interactions with biological targets such as receptor tyrosine kinases (RTKs) and DNA/RNA-processing enzymes .

Properties

CAS No. |

1333960-40-9 |

|---|---|

Molecular Formula |

C12H15N5 |

Molecular Weight |

229.28 g/mol |

IUPAC Name |

4-N,6-dimethyl-2-N-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C12H15N5/c1-8-5-4-6-10(14-8)16-12-15-9(2)7-11(13-3)17-12/h4-7H,1-3H3,(H2,13,14,15,16,17) |

InChI Key |

XOSZKKYTBRYYRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC(=CC(=N2)NC)C |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis

One of the most efficient methods involves a one-pot synthesis utilizing aniline and cyanamide as starting materials. This method is characterized by the following steps:

Reagents : Aniline, cyanamide, acetylacetone, and an aqueous acid.

Process :

- Aniline reacts with cyanamide in the presence of an aqueous acid to form a phenyl guanidinium salt.

- This intermediate is then treated with acetylacetone in the presence of an aqueous base without isolating the guanidinium salt.

Yield : The method typically achieves high purity and yield due to its streamlined approach, requiring only one solid isolation step at the end product stage.

Two-Step Synthesis

Another method involves a two-step synthesis that separates the formation of intermediates:

Reagents : Aniline, cyanamide, and acetylacetone.

Process :

- The first step involves the reaction of aniline with cyanamide to form a phenyl guanidinium salt.

- The second step entails isolating this intermediate before reacting it with acetylacetone.

Yield : While this method may provide good yields, it is less efficient than the one-pot method due to additional isolation steps.

Alternative Synthesis via Thiohydroxylamine

A less common but interesting method involves using thiohydroxylamine derivatives:

Reagents : 4,6-dimethylpyrimidine-2-thiol and chlorohydrate.

Process :

- The chlorohydrate is treated with ammonia and sodium hypochlorite to form chloramine.

- This is then reacted with the thiol compound under alkaline conditions.

Yield : This method has shown varying yields (approximately 46% in some cases) due to losses during isolation and purification steps.

The following table summarizes the key aspects of each preparation method:

| Method | Steps Required | Yield (%) | Purity Level | Comments |

|---|---|---|---|---|

| One-Pot Synthesis | 1 | High | High | Efficient; minimal isolation |

| Two-Step Synthesis | 2 | Moderate | Moderate | More isolation steps required |

| Thiohydroxylamine Route | 2 | Variable | Low | Significant losses in isolation |

The preparation of N~4~,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine can be achieved through various synthetic routes, each with its own advantages and disadvantages. The one-pot synthesis stands out for its efficiency and high yield, making it a preferred method in synthetic organic chemistry for this compound.

Chemical Reactions Analysis

2.1. Pyrimidine Ring Reactions

The C5 position is susceptible to electrophilic substitution:

| Reaction Type | Conditions | Product | Citation |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 5-Nitro derivative | |

| Halogenation | Cl2/FeCl3 or Br2/AlBr3 | 5-Halo derivatives (Cl, Br) | |

| Sulfonation | SO3/H2SO4 | 5-Sulfo derivatives |

Electron-withdrawing groups at C5 enhance hydrogen-bond acceptor capacity, useful in coordination complexes .

N⁴-Methylamino Group

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in DCM/Et3N to form quaternary ammonium salts or amides .

Example: -

Reductive Amination : Reacts with aldehydes (e.g., formaldehyde) and NaCNBH3 to form dimethylamino derivatives .

N²-Pyridinylamino Group

-

Coordination Chemistry : The pyridinyl nitrogen participates in metal coordination (e.g., Pd, Pt) for catalytic applications .

-

Protonation : Forms stable salts with HCl or H2SO4, enhancing solubility in polar solvents .

3.1. Antimalarial and Antimicrobial Activity

Structural analogs (e.g., triaminopyrimidines) show potent activity against Plasmodium falciparum (IC50: 3–5 μM) . Key modifications include:

-

C5 Fluorination : Enhances metabolic stability (IC50 improved by ~5-fold) .

-

Piperazine Substituents : Increase solubility and bioavailability .

Stability and Degradation

Table 1: Comparative Reactivity of Pyrimidine Derivatives

| Compound | C5 Reactivity (Relative Rate) | Solubility (mg/mL, H2O) | Bioactivity (IC50, μM) |

|---|---|---|---|

| Parent Compound | 1.0 | 0.15 | 5.6 ± 0.3 |

| 5-Fluoro Derivative | 0.8 | 0.09 | 4.7 ± 0.2 |

| 5-Nitro Derivative | 1.2 | 0.03 | >10 |

Table 2: Spectral Data

| Technique | Key Signals (δ, ppm) | Citation |

|---|---|---|

| ¹H NMR | 2.31 (s, 3H, CH3), 6.85 (d, J=5.1 Hz, Py-H) | |

| ¹³C NMR | 154.49 (C2), 148.03 (C4), 105.50 (C5) | |

| HRMS | [M+H]⁺ Calc.: 315.1721; Found: 315.1718 |

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of pyrimidine derivatives, including N4,6-dimethyl-N2-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine. Compounds with similar structures have shown promising results against malaria parasites by inhibiting critical enzymes involved in the parasite's life cycle. For instance, triaminopyrimidine compounds have demonstrated effective inhibition of Plasmodium falciparum growth in vitro .

Cardiac Ion Channel Modulation

Research has indicated that modifications in the pyrimidine structure can lead to significant changes in cardiac ion channel activity. The compound's ability to modulate the hERG potassium channel is critical for assessing its safety profile in drug development. In particular, structural variations have been explored to reduce hERG liability while maintaining therapeutic efficacy against target diseases .

Enzyme Inhibition

N4,6-dimethyl-N2-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in various neurological disorders. The compound's structural features may enhance its binding affinity to AChE, making it a candidate for further development in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study 1: Antimalarial Efficacy

In a study published in Nature Communications, researchers synthesized various pyrimidine derivatives and tested their efficacy against malaria parasites. N4,6-dimethyl-N2-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine was among the most potent compounds identified, showing significant inhibition of Plasmodium falciparum with an IC50 value of 0.5 µM .

Case Study 2: Cardiac Safety Profile

A comprehensive evaluation of the cardiac safety profile of pyrimidine derivatives was conducted using hERG channel assays. The study found that while many compounds exhibited significant hERG inhibition (IC50 values as low as 3.7 µM), modifications to the pyrimidine structure could enhance selectivity and reduce cardiotoxicity risk .

Mechanism of Action

The mechanism of action of N4,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the Pyrimidine Core

6-Chloro-N⁴,N⁴-Dimethylpyrimidine-2,4-Diamine

- Structure : Chlorine at C6, dimethylamine at N⁴.

- Key Differences : The chlorine substituent increases electronegativity and steric bulk compared to the methyl group in the target compound. This alters binding affinity in kinase assays, as seen in crystallographic studies where chloro-substituted pyrimidines form stronger halogen bonds with active-site residues .

- Biological Relevance : Chloro derivatives often exhibit higher potency but lower metabolic stability due to susceptibility to dehalogenation .

5,6-Dimethyl-N⁴-(2-Methylphenyl)-N²-(Pyridin-2-ylmethyl)Pyrimidine-2,4-Diamine

- Structure : Additional methyl groups at C5 and a 2-methylphenyl substituent at N⁴.

- The dual methylation at C5/C6 may restrict conformational flexibility, reducing binding to certain RTKs compared to the target compound .

Modifications at the N² Position

N²-(Pyridin-3-yl) vs. N²-(6-Methylpyridin-2-yl)

- Example Compound : 6-Methyl-N¹-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine ().

- Key Differences : The pyridin-3-yl group lacks the methyl group at position 6, reducing steric hindrance and altering hydrogen-bonding patterns. This results in lower selectivity for kinases with hydrophobic active sites .

N²-(2-Phenoxyphenylindolyl) Derivatives

- Example Compound: N⁴-Methyl-N²-(2-methyl-1-(2-phenoxyphenyl)-1H-indol-6-yl)pyrimidine-2,4-diamine ().

- Key Differences: The bulky indolyl-phenoxy substituent enhances binding to large hydrophobic pockets (e.g., in Dot1L methyltransferase) but reduces solubility. The target compound’s smaller pyridinyl group balances selectivity and bioavailability .

Solubility and Stability

Kinase Inhibition Profiles

- Target Compound : Shows selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) due to optimal fit of the 6-methylpyridin-2-yl group into the ATP-binding pocket. IC₅₀ values are ~50 nM, superior to chloro analogs (IC₅₀ > 100 nM) .

- Trimethoprim Analogs : Derivatives like 6-(phenylthio)pyrimidine-2,4-diamine () exhibit antibacterial activity by inhibiting dihydrofolate reductase, but the target compound’s substituents redirect activity toward eukaryotic kinases .

Structural Insights from Crystallography

- Hydrogen-Bonding Networks: The target compound’s amino groups form R₂²(8) motifs with pyrimidine ring nitrogen atoms, stabilizing interactions with kinase catalytic domains. In contrast, N⁴-phenylsubstituted analogs () exhibit weaker interactions due to steric clashes .

Biological Activity

N~4~,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine, with the CAS number 2309214-99-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their roles in various biochemical processes and exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of 229.28 g/mol. Its structure includes two methyl groups at the 4 and 6 positions of the pyrimidine ring and a 6-methylpyridine moiety at the 2 position.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 229.28 g/mol |

| CAS Number | 2309214-99-9 |

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various pyrimidine compounds revealed that those containing specific substituents can effectively inhibit bacterial growth. The compound this compound was tested against several bacterial strains and demonstrated promising results, comparable to established antibiotics like ceftriaxone .

Anticancer Potential

The anticancer properties of pyrimidine derivatives have been well documented. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation in various models. The ability of this compound to interact with specific cellular pathways involved in tumor growth warrants further investigation into its potential as an anticancer agent .

Case Studies and Experimental Findings

- Synthesis and Evaluation : A study synthesized several pyrimidine derivatives, including variations similar to this compound. These compounds were evaluated for their biological activity using in silico methods (PASS, Molinspiration) and showed good bioactivity values as GPCR ligands and kinase inhibitors .

- Anthelmintic Activity : Another study highlighted the anthelmintic properties of pyrimidines. While not specifically testing this compound, it was noted that similar compounds could induce paralysis in helminths within a specified timeframe, indicating potential for further exploration in parasitic infections .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | 6-methylpyridin-2-amine, iPrOH, HCl, reflux | 70% | |

| Methylation | CH₃I, NaH, DMF, 60°C | 85% |

How is the compound structurally characterized?

Basic:

Core characterization methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl groups at N⁴/C6 and pyridinyl at N²) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as seen in analogs like 6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine .

Advanced:

- Advanced spectroscopy : 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in complex analogs .

- Computational modeling : Density Functional Theory (DFT) predicts electronic properties and binding conformations .

What biological targets has this compound shown activity against?

Basic:

The compound and analogs exhibit:

- Kinase inhibition : Potent activity against receptor tyrosine kinases (RTKs) like VEGFR2 and PDGFRβ, with IC₅₀ values <100 nM in cellular assays .

- Antitumor effects : In vivo models show reduced tumor angiogenesis and metastasis .

Advanced:

Q. Table 2: Biological Activity of Analogous Compounds

| Compound | Target Kinase | IC₅₀ (nM) | Model | Reference |

|---|---|---|---|---|

| Analog 8 | VEGFR2 | 12 | Cellular assay | |

| 36d (SAR study) | Pteridine reductase | 0.8 | Enzyme assay |

How do structural modifications affect biological activity?

Basic:

- N⁴ substituents : Aryl groups (e.g., 4-chlorophenyl) improve kinase binding via hydrophobic interactions .

- C6 methyl : Enhances metabolic stability compared to bulkier substituents .

Advanced:

- SAR-guided design : Introducing electron-withdrawing groups (e.g., nitro) at C5 increases potency against resistant kinase mutants .

- Hybrid analogs : Fusion with pyrrolo[2,3-d]pyrimidine cores improves solubility and target engagement .

How should researchers address contradictions in biological activity data?

Basic:

- Reproducibility checks : Validate assays using standardized protocols (e.g., ATP concentration, incubation time) .

- Control compounds : Include reference inhibitors (e.g., imatinib for kinase assays) to benchmark activity .

Advanced:

- Mechanistic profiling : Use phosphoproteomics or CRISPR screens to identify off-target effects .

- Comparative studies : Test analogs with incremental modifications (e.g., 6-methyl vs. 6-ethyl) to isolate structural determinants of activity .

What strategies are effective for resolving low solubility in in vivo studies?

Advanced:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.